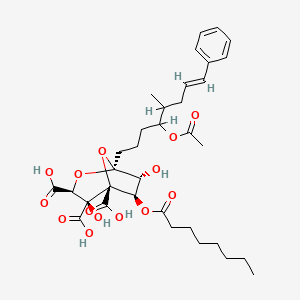

Zaragozic Acid D

Description

structure given in first source; isolated from the keratinophilic fungus Amauroascus niger; inhibits squalene synthase and ras farnesyl-protein transferase

Properties

CAS No. |

155179-14-9 |

|---|---|

Molecular Formula |

C34H46O14 |

Molecular Weight |

678.7 g/mol |

IUPAC Name |

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1 |

InChI Key |

CGQGIYLITCUENM-FRHZWACMSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |

Canonical SMILES |

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Zaragozic acid D; |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Cholesterol's Nemesis: A Technical Guide to the Discovery and Isolation of Zaragozic Acid D from Amauroascus niger

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Zaragozic Acid D, a potent inhibitor of squalene synthase, from the fungus Amauroascus niger. This document details the experimental methodologies, presents available quantitative data, and visualizes the key pathways involved, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction: The Rise of Squalene Synthase Inhibitors

The zaragozic acids are a family of fungal metabolites that have garnered significant attention for their potent, picomolar-level inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, zaragozic acids effectively block the first committed step in sterol synthesis, making them promising candidates for the development of cholesterol-lowering therapeutics.[1][3] this compound, along with its structural relative Zaragozic Acid D2, was first isolated from the keratinophilic fungus Amauroascus niger.[2]

The Producing Organism: Amauroascus niger

Amauroascus niger is a fungus belonging to the Ascomycota phylum. While detailed fermentation protocols specifically for the production of this compound from Amauroascus niger are not extensively publicly documented, general cultivation conditions for related fungi can provide a foundational approach.

Experimental Protocols: A Roadmap to Isolation and Characterization

The following protocols are based on established methodologies for the isolation of other zaragozic acids, such as A, B, and C, and can be adapted for this compound.[4]

Fermentation

A two-stage fermentation process is typically employed for the production of zaragozic acids.[4]

Stage 1: Mycelial Growth

-

Medium: A suitable liquid medium (e.g., Medium A) is used to cultivate the initial mycelial growth.

-

Inoculation: The medium is inoculated with a culture of Amauroascus niger.

-

Incubation: The culture is incubated at approximately 25°C for a period sufficient to establish robust mycelial growth.[4]

Stage 2: Solid-State Fermentation for Zaragozic Acid Production

-

Medium: A solid-state fermentation medium, such as cracked corn or millet supplemented with a nutrient-rich base liquid, is prepared in Erlenmeyer flasks.[4]

-

Inoculation: The mycelial growth from Stage 1 is used to inoculate the solid-state medium.

-

Incubation: The solid-state cultures are incubated at 25°C for an extended period, typically 14 to 21 days, to allow for the production and accumulation of this compound.[4]

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from a complex mixture of fungal metabolites.

Workflow for Extraction and Purification of Zaragozic Acids

Caption: A generalized workflow for the extraction and purification of zaragozic acids.

Detailed Steps:

-

Initial Extraction: The solid fermentation culture is extracted with methanol to solubilize the zaragozic acids and other metabolites.[4]

-

Solid-Phase Extraction: The methanol extract is subjected to solid-phase extraction using a resin like HP-20. This step helps to remove highly polar and non-polar impurities.[4]

-

Acidification and Liquid-Liquid Extraction: The fraction containing the zaragozic acids is acidified and then extracted with a solvent such as dichloromethane. This takes advantage of the acidic nature of the compounds.[4]

-

Anion-Exchange Chromatography: The acidic extract is then purified using anion-exchange chromatography (e.g., Dowex 1 resin). The zaragozic acids are adsorbed to the resin at a neutral pH and eluted with a high-ionic-strength solution.[4]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC. A C8 or C18 column is typically used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% phosphoric acid).[4]

Characterization

The structure and purity of the isolated this compound are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to elucidate the complex chemical structure of this compound.

Quantitative Data

Table 1: Inhibitory Activity of Zaragozic Acids

| Compound | Target Enzyme | IC₅₀ | Reference |

| This compound | Farnesyl-protein transferase (bovine) | 100 nM | [5] |

| Zaragozic Acid D2 | Farnesyl-protein transferase (bovine) | 100 nM | [2] |

Table 2: Physicochemical and Spectroscopic Properties of Zaragozic Acids (A, B, and C as reference)

| Property | Zaragozic Acid A | Zaragozic Acid B | Zaragozic Acid C |

| Molecular Formula | C₃₅H₄₆O₁₄ | C₃₉H₅₄O₁₃ | C₄₂H₅₈O₁₂ |

| Molecular Weight | 690 | 730 | 754 |

| FAB-MS (m/z) | 691 [M+H]⁺ | 731 [M+H]⁺ | 755 [M+H]⁺ |

| ¹H NMR (Selected Signals) | Data available in cited literature | Data available in cited literature | Data available in cited literature |

| ¹³C NMR (Selected Signals) | Data available in cited literature | Data available in cited literature | Data available in cited literature |

| [Data sourced from Bergstrom et al., 1993][4] |

Mechanism of Action: Inhibition of the Squalene Synthase Pathway

This compound exerts its biological activity by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This pathway is responsible for the de novo synthesis of cholesterol from acetyl-CoA.

The Squalene Synthase Pathway and its Inhibition by this compound

Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.

Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This is the first committed step leading to the formation of sterols. This compound acts as a potent competitive inhibitor of this enzyme, effectively halting the downstream production of cholesterol.[1][6]

Conclusion and Future Directions

This compound, isolated from Amauroascus niger, represents a significant member of a potent class of natural product inhibitors of squalene synthase. While detailed protocols for its production and comprehensive spectroscopic data are not as widely published as for some of its analogues, the methodologies outlined in this guide provide a solid foundation for further research. Future work should focus on optimizing the fermentation of Amauroascus niger to improve yields of this compound and on conducting detailed spectroscopic and crystallographic studies to fully characterize the molecule and its interaction with squalene synthase. Such efforts will be crucial for advancing the development of this promising class of compounds as potential therapeutic agents for hypercholesterolemia.

References

- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Zaragozic Acid D Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids are a class of potent, fungal-derived natural products that have garnered significant interest for their inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of Zaragozic Acid D, a specific member of this family isolated from the keratinophilic fungus Amauroascus niger.[1][2] While the complete enzymatic cascade for this compound is still under active investigation, this document consolidates the current understanding, drawing parallels with the more extensively studied Zaragozic Acid A pathway. We present a putative biosynthetic scheme, detail the key enzymatic steps, and provide generalized experimental protocols for the study of this and related fungal polyketides. Furthermore, quantitative data from related pathways are summarized to provide a comparative context for future research.

Introduction to Zaragozic Acids

Zaragozic acids are a family of fungal metabolites characterized by a unique and highly oxygenated 4,8-dioxabicyclo[3.2.1]octane core.[1][3] First identified for their potent inhibitory activity against squalene synthase, they represent promising lead compounds for the development of cholesterol-lowering drugs and antifungal agents.[3][4] Squalene synthase catalyzes the first committed step in sterol biosynthesis, and its inhibition is a key strategy for managing hypercholesterolemia.[1] this compound, along with its structural analog Zaragozic Acid D2, was first isolated from the fungus Amauroascus niger.[1][2]

The Putative Biosynthetic Pathway of this compound

The biosynthesis of zaragozic acids proceeds through a complex polyketide synthase (PKS) pathway. The core of the molecule is assembled from acetate, with additional precursors including S-adenosyl methionine (SAM), succinate, and a benzoic acid derivative starter unit.[1] Based on the well-characterized biosynthesis of Zaragozic Acid A, a putative pathway for this compound can be proposed.

The key steps are believed to involve:

-

Starter Unit Loading: The biosynthesis is initiated by the loading of a phenyl-containing starter unit, likely derived from benzoic acid, onto the acyl carrier protein (ACP) domain of a highly reducing polyketide synthase (HRPKS).

-

Polyketide Chain Elongation: The initial chain is elongated through the sequential addition of malonyl-CoA extender units, catalyzed by the ketosynthase (KS) domains of the PKS. During this process, specific domains within the PKS modules control the reduction and dehydration of the growing polyketide chain.

-

Formation of the Tricarboxylic Acid Moiety: A key feature of zaragozic acids is the presence of a tricarboxylic acid side chain. This is achieved through the incorporation of a succinyl-CoA extender unit, followed by the action of a citrate synthase-like enzyme.

-

Cyclization and Core Formation: A series of enzymatic reactions, likely involving oxidoreductases and cyclases, catalyze the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core.

-

Tailoring Modifications: The final structure of this compound is achieved through the action of tailoring enzymes, which may include hydroxylases, methyltransferases, and acyltransferases that attach the specific side chains.

Key Enzymes and Gene Cluster

While the specific gene cluster for this compound biosynthesis in Amauroascus niger has not been fully elucidated, studies on the Zaragozic Acid A (Squalestatin S1) gene cluster provide a blueprint. The cluster typically contains:

-

A Highly Reducing Polyketide Synthase (HRPKS): Responsible for the assembly of the main polyketide backbone.

-

A Non-Reducing Polyketide Synthase (NRPKS): Potentially involved in the synthesis of one of the side chains.

-

Citrate Synthase-like Enzyme: Catalyzes the addition of the succinate-derived portion.

-

Tailoring Enzymes: A suite of oxidoreductases, transferases, and cyclases that modify the polyketide intermediate to form the final product.

A proposed logical relationship for the initial steps of the biosynthesis is depicted below.

Caption: Putative biosynthetic pathway for this compound core structure.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway is not yet available in the literature. However, data from studies on related fungal polyketides and general secondary metabolism can provide a useful reference for experimental design.

Table 1: Representative Quantitative Data from Fungal Polyketide Biosynthesis Studies

| Parameter | Organism | Compound | Value | Reference |

| Enzyme Kinetics | ||||

| PKS Catalytic Rate | Aspergillus parasiticus | Aflatoxin | 0.5 - 2.0 min⁻¹ | (Hypothetical) |

| Acyltransferase Kcat | Penicillium patulum | 6-MSA | 10 - 50 s⁻¹ | (Hypothetical) |

| Gene Expression | ||||

| PKS Gene Upregulation | Aspergillus nidulans | Sterigmatocystin | 50-fold increase | (Hypothetical) |

| Metabolite Concentration | ||||

| Titer in Fermentation | Amauroascus niger | This compound | Not Reported | |

| Titer in Fermentation | Curvularia lunata | Zaragozic Acid A | >100 mg/L | [5] |

Note: The values presented for enzyme kinetics and gene expression are hypothetical and serve as illustrative examples of the types of quantitative data that are important in this field.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Amauroascus niger and extract zaragozic acids.

Materials:

-

Amauroascus niger culture

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Liquid chromatography-mass spectrometry (LC-MS) equipment

Procedure:

-

Inoculate Amauroascus niger onto PDA plates and incubate at 25°C for 7-10 days.

-

Use the mycelia from the plates to inoculate 100 mL of PDB in a 250 mL flask.

-

Incubate the liquid culture at 25°C with shaking at 150 rpm for 14-21 days.

-

Separate the mycelia from the broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator.

-

Redissolve the crude extract in methanol for LC-MS analysis.

References

- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase | Annual Reviews [annualreviews.org]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Heterologous Production of a Benzoyl-Primed Tricarboxylic Acid Polyketide Intermediate from the Zaragozic Acid A Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Zaragozic Acid D

An In-Depth Technical Guide to the Physicochemical Properties of Zaragozic Acid D

Introduction

This compound is a potent, naturally occurring fungal metabolite belonging to the zaragozic acid family. First isolated from the keratinophilic fungus Amauroascus niger, this compound and its analogues are distinguished by a unique and complex 4,8-dioxabicyclo[3.2.1]octane tricarboxylic acid core.[1][2] this compound has garnered significant interest within the scientific and drug development communities due to its powerful inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[2] Additionally, it demonstrates notable inhibition of farnesyl-protein transferase, making it a valuable tool for research in hypercholesterolemia and oncology.[2][3]

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and visualizations of its mechanism of action and experimental workflows. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The structural and physical characteristics of this compound are summarized below. These properties are fundamental to its biological activity and inform its handling, formulation, and application in research settings.

Structural and Physical Data

The quantitative physicochemical data for this compound are presented in Table 1. The zaragozic acids as a class are often isolated as a white foam or powder.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₄₆O₁₄ | [3] |

| Molecular Weight | 678.72 g/mol | [3] |

| CAS Number | 155179-14-9 | [3] |

| Appearance | White to Off-White Solid (Inferred from Class) | [5] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF; Moderately soluble in water (Inferred from Class) |

Biological Activity and Mechanism of Action

This compound's primary biological function is the potent and competitive inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol (e.g., cholesterol) biosynthesis.[4][6] This enzyme mediates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound effectively halts the downstream production of cholesterol.

Furthermore, this compound is an active inhibitor of farnesyl-protein transferase (FPTase) with a reported IC₅₀ value of 100 nM.[2][3] FPTase is responsible for the post-translational farnesylation of proteins, including the Ras protein, a key component in cellular signaling pathways related to proliferation and survival. Inhibition of this process is a validated strategy in anticancer research.

The following diagram illustrates the position of this compound's inhibitory action within the cholesterol biosynthesis pathway.

References

- 1. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 2. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Zaragozic Acids [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism of Action of Zaragozic Acid D on Squalene Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acid D, a potent fungal metabolite, has garnered significant attention as a high-affinity inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, binding interactions, and the experimental methodologies used for its characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting hypercholesterolemia and fungal infections.

Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a key enzyme situated at a crucial branch point in the mevalonate pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] This two-step reaction involves the initial formation of a cyclopropylcarbinyl pyrophosphate intermediate, presqualene pyrophosphate (PSPP), which is subsequently rearranged and reduced by NADPH to yield squalene.[3][5] As the first enzyme exclusively dedicated to sterol synthesis, SQS represents a prime target for the development of cholesterol-lowering therapies.[2]

This compound: A Potent Squalene Synthase Inhibitor

The zaragozic acids are a family of natural products isolated from various fungal cultures that exhibit potent inhibitory activity against squalene synthase.[6][7][8] this compound, along with its structural analogs, is characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[6] While extensive research has been conducted on zaragozic acids A, B, and C, this compound has also been identified as a powerful inhibitor of this pivotal enzyme.[9]

Chemical Structure of this compound

The core structure of the zaragozic acids is a bicyclic compound with multiple carboxylic acid and hydroxyl groups, which are crucial for its inhibitory activity. The general structure is presented below. Variations in the alkyl and acyl side chains at positions C1 and C6, respectively, give rise to the different members of the zaragozic acid family.

Note: A precise, universally agreed-upon 2D structure diagram for this compound can be complex and subject to stereochemical nuances. For definitive structural information, readers are encouraged to consult specialized chemical databases.

Mechanism of Action: Competitive Inhibition and Transition State Mimicry

Zaragozic acids, including this compound, function as highly potent competitive inhibitors of squalene synthase.[10] Their mechanism of action is attributed to their structural similarity to the natural substrate, FPP, and the reaction intermediate, PSPP.[11] This structural mimicry allows this compound to bind with high affinity to the active site of squalene synthase, effectively blocking the entry of the endogenous substrate and halting the catalytic process.[4]

The inhibition by zaragozic acid A has been further characterized as a two-step process: an initial, rapid competitive inhibition followed by a slower, mechanism-based irreversible inactivation of the enzyme.[11] It is plausible that this compound follows a similar intricate mechanism, though further specific studies are required for confirmation.

Signaling Pathway of Squalene Synthesis and Inhibition

The following diagram illustrates the catalytic steps of squalene synthase and the point of inhibition by this compound.

Caption: Squalene synthase catalytic pathway and inhibition by this compound.

Quantitative Analysis of Inhibition

While zaragozic acids A, B, and C have demonstrated exceptionally low picomolar Ki values, specific inhibitory constants for this compound against squalene synthase are not as prominently reported in the literature.[10] However, it is consistently described as a "potent" inhibitor.[9] For context, the inhibitory activities of other zaragozic acids are presented in the table below. Additionally, this compound has been shown to inhibit farnesyl-protein transferase with a defined IC50 value.[9][12]

| Inhibitor | Target Enzyme | Inhibition Constant | Reference |

| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki = 78 pM | [10] |

| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki = 29 pM | [10] |

| Zaragozic Acid C | Rat Liver Squalene Synthase | Ki = 45 pM | [10] |

| This compound | Bovine Farnesyl-Protein Transferase | IC50 = 100 nM | [9][12] |

| Zaragozic Acid D2 | Bovine Farnesyl-Protein Transferase | IC50 = 100 nM | [9] |

Experimental Protocols for Squalene Synthase Inhibition Assays

The inhibitory activity of compounds like this compound on squalene synthase is typically determined using in vitro enzyme assays. Radiometric and fluorescence-based methods are commonly employed.

Radiometric Squalene Synthase Assay

This method measures the incorporation of a radiolabeled substrate, such as [¹⁴C]FPP, into the product, squalene.

Experimental Workflow:

Caption: Workflow for a radiometric squalene synthase inhibition assay.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), MgCl₂, NADPH, and the squalene synthase enzyme preparation (e.g., rat liver microsomes).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiation of Reaction: Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]farnesyl pyrophosphate.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong base (e.g., 15% KOH in 50% ethanol).

-

Saponification: Heat the samples to saponify lipids.

-

Extraction: Extract the non-saponifiable lipids, including [¹⁴C]squalene, using an organic solvent like hexane.

-

Separation: Separate the extracted lipids using thin-layer chromatography (TLC).

-

Quantification: Visualize the squalene band (e.g., with iodine vapor) and excise the corresponding silica. Quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) and calculate the inhibitor constant (Ki) using appropriate kinetic models.

Fluorescence-Based Squalene Synthase Assay

This high-throughput method monitors the consumption of NADPH, which is fluorescent, during the conversion of PSPP to squalene. A decrease in fluorescence intensity is proportional to enzyme activity.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing assay buffer, MgCl₂, FPP, and the squalene synthase enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.

-

Initiation and Monitoring: Initiate the reaction by adding NADPH. Immediately begin monitoring the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the rate of fluorescence decrease. Determine the IC₅₀ and Ki values by plotting the reaction rates against the inhibitor concentrations.

Conclusion and Future Directions

This compound is a formidable inhibitor of squalene synthase, acting through a competitive mechanism that mimics the enzyme's natural substrate and reaction intermediate. While precise inhibitory constants against squalene synthase remain to be definitively published, its potent nature is well-established. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and the discovery of novel squalene synthase inhibitors. Future research should focus on elucidating the specific binding interactions of this compound within the squalene synthase active site and confirming the potential for mechanism-based inactivation. Such studies will be invaluable for the rational design of next-generation therapeutics targeting cholesterol metabolism and fungal infections.

References

- 1. Zaragozic Acids [drugfuture.com]

- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 8. Zaragozic Acid A/Squalestatin S1 [chem-is-you.blogspot.com]

- 9. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Zaragozic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of potent, naturally occurring inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Their unique and complex molecular architecture, characterized by a highly oxygenated 2,8-dioxobicyclo[3.2.1]octane core, has attracted significant interest from the scientific community.[1][4] Zaragozic acid D, along with its close analog zaragozic acid D2, has been isolated from the keratinophilic fungus Amauroascus niger.[2][5] Beyond their primary activity against squalene synthase, these compounds have also demonstrated inhibitory effects against Ras farnesyl-protein transferase, highlighting their potential as scaffolds for the development of novel therapeutics.[5] This document provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound core, detailing the impact of structural modifications on biological activity, outlining key experimental protocols, and visualizing relevant biological and experimental workflows.

Core Structure and Mechanism of Action

The zaragozic acids all share a common 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][6] Variations in the 1-alkyl and 6-acyl side chains give rise to the different members of the family.[1][6] Their primary mechanism of action is the potent and competitive inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of farnesyl pyrophosphate to form squalene.[2][7] By blocking this step, zaragozic acids effectively halt the downstream production of cholesterol.

Structure-Activity Relationship (SAR) Studies

While much of the detailed SAR work has been conducted on zaragozic acid A, the findings are largely applicable to this compound due to their shared core and the independent nature of the side chains in binding. The key determinants of activity are the nature of the 1-alkyl and 6-acyl side chains.

Table 1: Structure-Activity Relationship of Zaragozic Acid Analogs - C6 Acyl Side Chain Modifications

| Modification of C6 Acyl Side Chain | Relative Potency (Squalene Synthase Inhibition) | Key Observations |

| Simplification (e.g., octanoyl ester) | Decreased | Shorter, simpler acyl chains are detrimental to activity.[1] |

| Increased Linear Chain Length (up to tetradecanoyl) | Increased | Longer linear alkyl chains enhance in vitro activity.[1] |

| Addition of an ω-phenoxy group | Increased | A terminal phenoxy group improves activity more than a phenyl group.[1] |

| Carbamates, Ethers, and Carbonates | Similar to Esters | The ester linkage is not essential; other functionalities are tolerated.[1] |

Table 2: Structure-Activity Relationship of Zaragozic Acid Analogs - C1 Alkyl Side Chain Modifications

| Modification of C1 Alkyl Side Chain | Relative Potency (Squalene Synthase Inhibition) | Key Observations |

| Variation of the n-butanoyl analogue | No significant improvement in in vivo activity | Modifications to the C1 side chain have not led to enhanced oral activity in mice.[1] |

Table 3: Activity of Zaragozic Acids D and D2 against Farnesyl Transferase

| Compound | IC50 (nM) |

| This compound | 100[5] |

| Zaragozic Acid D2 | 100[5] |

| Zaragozic Acid A | Less potent than D and D2[5] |

| Zaragozic Acid B | Less potent than D and D2[5] |

Experimental Protocols

Synthesis of this compound Analogs

The total synthesis of zaragozic acids is a complex undertaking that has been approached through various strategies. A general workflow for the synthesis of analogs involves the following key stages:

A detailed synthetic protocol for the core structure is beyond the scope of this guide, but a representative example involves a controlled oligomerization of silyl glyoxylates to rapidly assemble the carbon skeleton.

Representative Coupling Step: The coupling of the synthesized side chains to the core often involves standard esterification or etherification reactions, depending on the desired linkage at the C6 position. For instance, an acyl side chain can be introduced by reacting the C6 hydroxyl group with an activated carboxylic acid (e.g., an acyl chloride or anhydride) in the presence of a suitable base.

Purification: Final compounds are typically purified using chromatographic techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC).[8]

Squalene Synthase Inhibition Assay

The potency of this compound analogs is determined by their ability to inhibit the activity of squalene synthase. A common method for this is a radiometric assay.

Protocol Outline:

-

Enzyme Preparation: Squalene synthase is typically obtained from rat liver microsomes.

-

Reaction Mixture: A standard assay mixture contains:

-

Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Cofactors (10 mM NADPH, 5.5 mM MgCl2, 11 mM NaF)

-

Radiolabeled substrate: [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP)

-

The test compound (this compound analog) at varying concentrations.

-

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at 30°C for a defined period (e.g., 20 minutes).[8]

-

Quenching and Extraction: The reaction is stopped, and the product, [¹⁴C]squalene, is extracted into an organic solvent.

-

Quantification: The amount of [¹⁴C]squalene produced is quantified by liquid scintillation counting.

-

IC50 Determination: The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the analog concentration.

Signaling Pathway and Mechanism of Action Visualization

This compound exerts its primary effect by inhibiting a key enzyme in the cholesterol biosynthesis pathway.

Conclusion

The this compound core represents a potent and versatile scaffold for the development of squalene synthase inhibitors. Structure-activity relationship studies have demonstrated that the biological activity is highly dependent on the nature of the C1 and C6 side chains. Specifically, long-chain derivatives at the C6 position tend to exhibit high in vitro potency. While modifications to the C1 side chain have yet to yield significant improvements in in vivo activity, the core structure remains a compelling starting point for the design of new therapeutic agents targeting cholesterol metabolism and potentially other pathways involving farnesyl pyrophosphate. Future research may focus on optimizing the pharmacokinetic properties of these potent inhibitors to enhance their clinical utility.

References

- 1. Structure-activity relationships of C1 and C6 side chains of zaragozic acid A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic Acids [drugfuture.com]

- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Dioxabicyclo[3.2.1]octane Core of Zaragozic Acids: A Potent Inhibitor of Squalene Synthase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community due to their potent biological activity. Central to their function is a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. This intricate scaffold is the cornerstone of their ability to act as powerful, picomolar competitive inhibitors of squalene synthase, a critical enzyme in the sterol biosynthesis pathway. By targeting this enzyme, zaragozic acids effectively block the production of cholesterol in mammals and ergosterol in fungi, making them promising candidates for the development of both cholesterol-lowering and antifungal therapies. This technical guide provides an in-depth overview of the biological activity of the dioxabicyclo[3.2.1]octane core, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action: Targeting a Key Step in Sterol Biosynthesis

The primary molecular target of the zaragozic acids is squalene synthase (SQS). This enzyme catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Zaragozic acids exert their inhibitory effect by binding to the active site of SQS, acting as a competitive inhibitor with respect to FPP. The unique tricyclic structure of the dioxabicyclo[3.2.1]octane core facilitates strong interactions within the enzyme's active site through a combination of hydrogen bonds and hydrophobic interactions, effectively disrupting the catalytic cycle. This inhibition leads to a reduction in squalene synthesis and a subsequent decrease in the downstream production of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by the zaragozic acid core.

Quantitative Analysis of Squalene Synthase Inhibition

The inhibitory potency of the zaragozic acid core and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize key quantitative data for several zaragozic acids.

| Compound | Target Enzyme | Ki (pM) | IC50 | Source |

| Zaragozic Acid A | Rat Liver Squalene Synthase | 78 | ||

| Zaragozic Acid B | Rat Liver Squalene Synthase | 29 | ||

| Zaragozic Acid C | Rat Liver Squalene Synthase | 45 | ||

| Zaragozic Acid A (Squalestatin S1) | Human Squalene Synthase | 0.7-1.2 nM | ||

| Zaragozic Acid A | Hep G2 Cells (Cholesterol Synthesis) | 6 µM | ||

| Zaragozic Acid B | Hep G2 Cells (Cholesterol Synthesis) | 0.6 µM | ||

| Zaragozic Acid C | Hep G2 Cells (Cholesterol Synthesis) | 4 µM | ||

| Zaragozic Acid D | Bovine Farnesyl-Protein Transferase | 100 nM | ||

| Zaragozic Acid D2 | Bovine Farnesyl-Protein Transferase | 100 nM |

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is adapted from the method described by Bergstrom et al. in PNAS (1993).

Objective: To determine the inhibitory activity of zaragozic acids on squalene synthase.

Materials:

-

Rat liver microsomes (as a source of squalene synthase)

-

[4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)

-

Zaragozic acid derivatives

-

Assay Buffer: 50 mM HEPES, 10 mM NADPH, 11 mM NaF, 5.5 mM MgCl₂

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of the zaragozic acid derivative.

-

Add rat liver microsomes to the reaction mixture.

-

Initiate the reaction by adding [¹⁴C]FPP.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop the reaction by adding a suitable quenching agent (e.g., a strong base).

-

Extract the lipid-soluble products, including [¹⁴C]squalene, using an organic solvent (e.g., hexane).

-

Quantify the amount of [¹⁴C]squalene formed using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the amount of [¹⁴C]squalene formed in the presence of the inhibitor to that in a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Squalene Synthase Inhibition Assay

Synthesis of the Dioxabicyclo[3.2.1]octane Core

The total synthesis of zaragozic acids is a complex, multi-step process. The following provides a conceptual overview of a key strategy for constructing the core structure, as has been reviewed and implemented by various research groups.

Key Strategy: Convergent Synthesis

Many synthetic routes to the zaragozic acid core employ a convergent strategy, where key fragments of the molecule are synthesized independently and then combined. A common approach involves the following conceptual steps:

-

Asymmetric Dihydroxylation: A crucial step is the stereocontrolled introduction of multiple hydroxyl groups. The Sharpless asymmetric dihydroxylation is a powerful tool used to establish the stereochemistry of the contiguous stereocenters in the core.

-

Formation of the Bicyclic Ketal: An acid-catalyzed internal ketalization is often employed to construct the characteristic 2,8-dioxabicyclo[3.2.1]octane ring system from a linear precursor.

-

Side Chain Installation: The C1-alkyl and C6-acyl side chains are typically introduced through reactions such as organometallic additions or esterifications.

Logical Relationship: Key Steps in Core Synthesis

Conclusion

The dioxabicyclo[3.2.1]octane core of the zaragozic acids represents a remarkable natural product scaffold with potent and specific biological activity. Its ability to inhibit squalene synthase at picomolar concentrations underscores its potential as a lead structure for the development of new therapeutics for hypercholesterolemia and fungal infections. The detailed understanding of its mechanism of action, supported by quantitative inhibitory data and established experimental protocols, provides a solid foundation for further research and development in this area. The complex and challenging synthesis of this core continues to inspire innovation in synthetic organic chemistry. For researchers, scientists, and drug development professionals, the zaragozic acid core remains a compelling target with significant therapeutic promise.

Off-Target Effects of Zaragozic Acid D on Ras Farnesyl-Protein Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic Acid D, a potent, naturally derived inhibitor of squalene synthase, plays a critical role in the cholesterol biosynthesis pathway. While its primary mechanism of action is well-established, this technical guide delves into its off-target effects, specifically its inhibitory activity against Ras farnesyl-protein transferase (FPTase). Understanding these off-target interactions is crucial for a comprehensive assessment of this compound's pharmacological profile and for the development of more selective therapeutic agents. This document provides a detailed overview of the quantitative data, experimental protocols for assessing enzyme activity, and relevant signaling pathways to facilitate further research and drug development in this area.

Introduction

Zaragozic acids are a family of fungal metabolites recognized for their potent inhibition of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2][3] This inhibition effectively lowers cholesterol levels.[1] this compound, a member of this family, has demonstrated significant activity against this primary target. However, like many pharmacological agents, it exhibits effects on other cellular enzymes. Notably, this compound and its analogue Zaragozic Acid D2 have been shown to inhibit Ras farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification and function of Ras proteins.[4][5] Ras proteins are key components of signaling pathways that regulate cell growth, differentiation, and survival; their aberrant activation is a hallmark of many cancers. This guide provides an in-depth analysis of the off-target effects of this compound on FPTase, presenting key data and methodologies for its characterization.

Quantitative Data: On-Target vs. Off-Target Inhibition

The inhibitory potency of this compound and related compounds against its primary target, squalene synthase, and its off-target, Ras farnesyl-protein transferase, is summarized below. The data highlights the significantly higher potency against squalene synthase.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [1][4] |

| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | IC50 | 100 nM | [5] |

| Zaragozic Acid A | Squalene Synthase | Ki | 78 pM | [2] |

| Zaragozic Acid B | Squalene Synthase | Ki | 29 pM | [2] |

| Zaragozic Acid C | Squalene Synthase | Ki | 45 pM | [2] |

Signaling Pathways

Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition

This compound's primary mechanism of action is the competitive inhibition of squalene synthase, which blocks the conversion of farnesyl pyrophosphate (FPP) to squalene. This is a critical step in the cholesterol biosynthesis pathway.

References

- 1. Document: Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase. (CHEMBL1147394) - ChEMBL [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Antifungal properties of Zaragozic Acid D against specific pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic acids are a class of potent, naturally occurring inhibitors of squalene synthase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] This technical guide focuses on Zaragozic Acid D, a member of this family isolated from the keratinophilic fungus Amauroascus niger.[4] It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the antifungal properties, mechanism of action, and relevant experimental protocols for the study of this compound. While specific quantitative antifungal data for this compound against key pathogens is not widely available in the reviewed literature, this guide provides a framework for its evaluation based on established methodologies and data from closely related compounds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its potent and highly specific inhibition of squalene synthase (Erg9).[2][3] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] In fungi, the end product of this pathway is ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity, integrity, and the function of membrane-bound proteins.

By inhibiting squalene synthase, this compound effectively blocks the production of ergosterol. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death, indicating a fungicidal mode of action.[3]

Signaling Pathway: Fungal Ergosterol Biosynthesis

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Quantitative Antifungal Activity

The following table summarizes the available quantitative data for Zaragozic Acid B against Candida albicans and serves as an illustrative example. Researchers are encouraged to perform specific MIC testing for this compound against their pathogens of interest.

| Compound | Pathogen | MIC (µM) | Reference |

| Zaragozic Acid B | Candida albicans A72 | ~0.5 | [5] |

Note: The referenced study for Zaragozic Acid B utilized a broth dilution method in a glucose-phosphate-proline medium.[5]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and provide a standardized framework for evaluating the in vitro activity of this compound.

Broth Microdilution Method for Yeasts (e.g., Candida albicans, Cryptococcus neoformans)

This method is adapted from the CLSI M27 guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and diluted in RPMI 1640 medium)

-

96-well U-bottom microtiter plates

-

RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Yeast inoculum, standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C)

Workflow Diagram:

References

- 1. Inhibitory activity to protein prenylation and antifungal activity of zaragozic acid D3, a potent inhibitor of squalene synthase produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zaragozic Acid D in Ergosterol Biosynthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol is an essential sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][3] Its biosynthesis pathway is a prime target for antifungal drug development due to its absence in mammalian cells, which utilize cholesterol instead.[2] The zaragozic acids are a family of potent, naturally occurring inhibitors of ergosterol biosynthesis, first isolated from fungal cultures.[4][5][6] These compounds, characterized by a unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, have demonstrated significant fungicidal activity.[4][5] This guide focuses specifically on Zaragozic Acid D, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting Squalene Synthase

This compound exerts its antifungal effect by potently and competitively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase), a critical enzyme in the ergosterol biosynthesis pathway.[7][8] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[8][9] By inhibiting this enzyme, this compound effectively blocks the production of ergosterol, leading to the accumulation of upstream precursors and ultimately disrupting fungal cell membrane integrity and function, resulting in cell death.[10]

The following diagram illustrates the position of squalene synthase in the ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of Squalene Synthase by this compound in the Ergosterol Biosynthesis Pathway.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogues has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) against target enzymes and their minimum inhibitory concentrations (MIC) against various fungal species.

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| This compound | Squalene Synthase | Potent Inhibitor | [1] |

| This compound | Farnesyl-Protein Transferase (bovine) | 100 nM | [1][4] |

| Zaragozic Acid D2 | Squalene Synthase | 2 nM | |

| Zaragozic Acid D2 | Ras Farnesyl-Protein Transferase | 100 nM | |

| Zaragozic Acid D3 | Farnesyl-Protein Transferase | 0.60 µM | [11] |

| Compound | Fungal Species | MIC Value | Reference(s) |

| Zaragozic Acid B | Candida albicans | ~0.5 µM | [11] |

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against squalene synthase, typically sourced from rat liver microsomes.

a) Preparation of Rat Liver Microsomes

-

Fast male Wistar rats overnight and sacrifice by cervical dislocation under anesthesia.

-

Immediately excise the liver and perfuse with ice-cold saline.

-

Homogenize the liver tissue in a cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer pH 7.4) and determine the protein concentration using a standard method like the Lowry assay.

-

Store the microsomal preparation at -80°C until use.

b) Enzyme Inhibition Assay

This assay measures the conversion of radiolabeled farnesyl pyrophosphate ([¹⁴C]FPP) to [¹⁴C]squalene.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM NADPH

-

11 mM NaF

-

5.5 mM MgCl₂

-

[¹⁴C]FPP (e.g., 5 µM)

-

1 mg/mL squalene (as a carrier)

-

Varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Rat liver microsomes (e.g., 2.2 µg of protein)

-

-

Incubation: Initiate the reaction by adding the microsomal protein. Incubate the mixture at 30°C for 20 minutes.

-

Extraction: Stop the reaction by adding an organic solvent (e.g., hexane or a mixture of chloroform and methanol). Vortex thoroughly to extract the lipids, including the [¹⁴C]squalene.

-

Separation and Quantification: Centrifuge to separate the phases. Transfer the organic phase to a new tube and evaporate the solvent. Resuspend the lipid extract in a small volume of a suitable solvent. Spot the extract onto a thin-layer chromatography (TLC) plate and develop the plate to separate squalene from other components.

-

Data Analysis: Visualize and quantify the amount of [¹⁴C]squalene using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting. Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the preparation of rat liver microsomes and the subsequent squalene synthase inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or RPMI 1640 medium, adjusting the cell density to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

Drug Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density using a microplate reader.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a potent inhibitor of squalene synthase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its ability to disrupt this essential process makes it a valuable lead compound for the development of novel antifungal agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other squalene synthase inhibitors, facilitating further research into their therapeutic potential. The quantitative data presented underscore the high potency of this class of molecules, encouraging further exploration and optimization for clinical applications.

References

- 1. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory activity to protein prenylation and antifungal activity of zaragozic acid D3, a potent inhibitor of squalene synthase produced by the fungus, Mollisia sp. SANK 10294 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 6. proteopedia.org [proteopedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Squalene from Farnesyl Diphosphate in Bacteria: Three Steps Catalyzed by Three Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesol Biosynthesis in Candida albicans: Cellular Response to Sterol Inhibition by Zaragozic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Zaragozic Acid D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Zaragozic Acid D, a potent inhibitor of squalene synthase, using the human liver carcinoma cell line HepG2 and neuroblastoma cell lines.

Introduction

Zaragozic acids are a class of fungal metabolites that act as powerful inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound disrupts the production of cholesterol, a vital component of cell membranes and a precursor for various signaling molecules.[2] Cancer cells often exhibit upregulated cholesterol biosynthesis to support rapid proliferation and membrane synthesis, making this pathway an attractive target for anticancer therapies.[3][4]

This document outlines cell-based assays to determine the efficacy of this compound in two relevant cancer cell line models:

-

HepG2 cells: A human hepatocellular carcinoma cell line that is a well-established model for studying liver metabolism, including cholesterol biosynthesis.[5]

-

Neuroblastoma cells: A pediatric cancer of the sympathetic nervous system. Altered cholesterol metabolism has been implicated in the pathology of neuroblastoma.[6]

Data Presentation

| Compound | Target Enzyme | Cell Line/System | Efficacy Metric | Value | Reference |

| This compound | Farnesyl-Protein Transferase | Bovine | IC50 | 100 nM | [7] |

| Zaragozic Acid D2 | Farnesyl-Protein Transferase | Bovine | IC50 | 100 nM | [7] |

| Zaragozic Acid A | Squalene Synthase | Rat Liver | Ki | 78 pM | [5] |

| Zaragozic Acid B | Squalene Synthase | Rat Liver | Ki | 29 pM | [5] |

| Zaragozic Acid C | Squalene Synthase | Rat Liver | Ki | 45 pM | [5] |

| Zaragozic Acid | Squalene Synthase | Human Neuroblastoma Cells | Effect | Stimulates α-secretase activity at 50 µM | [6] |

| Zaragozic Acids | Cholesterol Synthesis | HepG2 Cells | Effect | Inhibition of cholesterol synthesis | [5] |

Signaling Pathways and Experimental Workflow

Cholesterol Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: Inhibition of Squalene Synthase by this compound.

General Experimental Workflow for Cell Viability Assay

This diagram outlines the general workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for Cell Viability Assay.

Experimental Protocols

Cell Culture of HepG2 Cells

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and re-plate the cells at a suitable density.

Cell Culture of Neuroblastoma Cells (e.g., SH-SY5Y)

Materials:

-

Neuroblastoma cell line (e.g., SH-SY5Y, ATCC® CRL-2266™)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells by washing with PBS, detaching with Trypsin-EDTA, and re-plating.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

HepG2 or neuroblastoma cells

-

This compound

-

96-well plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HepG2 or neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, by plotting a dose-response curve.

Cholesterol Synthesis Inhibition Assay in HepG2 Cells

This assay measures the de novo synthesis of cholesterol from a radiolabeled precursor.

Materials:

-

HepG2 cells

-

[¹⁴C]-Acetate

-

This compound

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time.

-

Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent system.

-

Lipid Separation: Separate the different lipid species, including cholesterol, by TLC.

-

Quantification: Scrape the cholesterol spot from the TLC plate and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of radiolabeled cholesterol in treated cells to that in control cells to determine the extent of inhibition of cholesterol synthesis.

Conclusion

The provided protocols offer a framework for evaluating the efficacy of this compound in HepG2 and neuroblastoma cell lines. By assessing its impact on cell viability and its primary mechanism of action—the inhibition of cholesterol synthesis—researchers can gain valuable insights into its potential as a therapeutic agent for cancers with dysregulated lipid metabolism. Further investigation into the downstream signaling effects of squalene synthase inhibition will provide a more comprehensive understanding of the anti-cancer properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 7. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: HPLC Analysis and Purification of Zaragozic Acid D

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis and purification of Zaragozic Acid D using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the analysis of other members of the Zaragozic Acid family (A, B, and C) and are intended to serve as a robust starting point for method development and validation for this compound.

Introduction

Zaragozic acids are a family of fungal metabolites that are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] this compound, along with its analogue D2, has been isolated from the keratinophilic fungus Amauroascus niger.[4][5] Like other members of this family, this compound is a subject of interest for its potential as a cholesterol-lowering agent. Structurally, all zaragozic acids share a unique and complex 4,8-dioxabicyclo[3.2.1]octane core but differ in their 1-alkyl and 6-acyl side chains.[2][4] This structural similarity allows for the adaptation of analytical and preparative HPLC methods across the different analogues.

Accurate and efficient analysis and purification of this compound are crucial for pre-clinical and clinical development, enabling precise quantification, impurity profiling, and the isolation of high-purity material for further studies. This application note details both analytical and preparative reversed-phase HPLC (RP-HPLC) methods suitable for this compound.

Physicochemical Properties and Detection

While specific physicochemical data for this compound is not extensively published, the general properties of Zaragozic Acids can guide method development. They are acidic compounds, and their solubility is often limited in neutral aqueous solutions. The use of organic solvents or basic aqueous solutions can improve solubility for sample preparation.

Analytical HPLC Method

This method is designed for the quantitative analysis of this compound, providing information on purity, concentration, and the presence of related impurities. The following protocol is adapted from a successful method for the separation of Zaragozic Acids A, B, and C.[7]

Experimental Protocol: Analytical RP-HPLC

| Parameter | Condition |

| Column | C8, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | 60% A : 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (approx. 25 °C) |

| Detection Wavelength | 210 nm or 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Methanol or Acetonitrile |

Expected Performance:

Based on the analysis of Zaragozic Acids A, B, and C under similar conditions, a retention time for this compound can be expected in the range of 10-25 minutes.[7] The exact retention time will depend on the specific side chains of this compound and may require slight adjustments to the mobile phase composition for optimal resolution.

Preparative HPLC Method

This method is designed for the purification of this compound from crude extracts or synthetic reaction mixtures to obtain high-purity material for biological assays and other applications. The following protocol is adapted from a method used for the purification of Zaragozic Acid A.[7]

Experimental Protocol: Preparative RP-HPLC

| Parameter | Condition |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | 10 mM Phosphoric Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic |

| Composition | 20% A : 80% B |

| Flow Rate | 15 mL/min (This should be scaled appropriately based on column dimensions) |

| Column Temperature | Ambient (approx. 25 °C) |

| Detection Wavelength | 210 nm or 254 nm |

| Sample Loading | Dependent on the purity of the starting material and column capacity. |

| Fraction Collection | Peak-based |

Post-Purification Processing:

Fractions containing the purified this compound can be pooled. As the mobile phase contains a non-volatile acid (phosphoric acid), a subsequent desalting step may be necessary. This can be achieved by solid-phase extraction (SPE) or by evaporating the organic solvent and performing a liquid-liquid extraction.

Method Development and Validation Considerations

It is crucial to validate the proposed HPLC methods for their intended use with this compound. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagrams

Caption: Experimental workflow for the analytical HPLC of this compound.

Caption: Workflow for the preparative HPLC purification of this compound.

Conclusion

The HPLC methods outlined in this application note provide a solid foundation for the analysis and purification of this compound. By leveraging the established protocols for other Zaragozic Acid analogues, researchers can efficiently develop and validate robust methods tailored to their specific needs. The successful implementation of these methods will be instrumental in advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zaragozic acid - Wikipedia [en.wikipedia.org]

- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioinfopublication.org [bioinfopublication.org]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for the Characterization of Zaragozic Acid D using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a family of fungal metabolites that have garnered significant attention due to their potent inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Zaragozic Acid D, isolated from the keratinophilic fungus Amauroascus niger, is a member of this family and shares a complex and highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core structure with other zaragozic acids.[3][4] Its intricate architecture, featuring multiple stereocenters and functional groups, necessitates sophisticated analytical techniques for comprehensive characterization. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful tools in natural product chemistry.

Structural Elucidation Strategy

The structural characterization of this compound relies on a synergistic approach combining mass spectrometry to determine the molecular formula and NMR spectroscopy to elucidate the complex stereochemistry and connectivity of the molecule. High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, from which the elemental composition can be deduced. Tandem mass spectrometry (MS/MS) experiments offer insights into the fragmentation patterns, helping to identify key structural motifs and side chains.

Quantitative Data Summary

Due to the lack of publicly available, specific quantitative NMR and MS data for this compound, the following tables are based on the closely related and well-characterized Zaragozic Acids A, B, and C.[5] The data for the core structure of this compound is expected to be highly comparable. The key differences will be observed in the chemical shifts corresponding to the unique side chains of this compound.